3-((Difluoromethoxy)methyl)azetidine hydrochloride
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Overview
Description
3-((Difluoromethoxy)methyl)azetidine hydrochloride is a chemical compound with the molecular formula C5H9F2NO·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The presence of the difluoromethoxy group and the hydrochloride salt form make this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Difluoromethoxy)methyl)azetidine hydrochloride typically involves the reaction of azetidine with difluoromethoxymethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((Difluoromethoxy)methyl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of difluoromethoxyacetic acid derivatives.
Reduction: Formation of difluoromethoxymethylazetidine.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
3-((Difluoromethoxy)methyl)azetidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((Difluoromethoxy)methyl)azetidine hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylazetidine hydrochloride
- 3-Ethylazetidine hydrochloride
- 3-((Trifluoromethoxy)methyl)azetidine hydrochloride
Uniqueness
3-((Difluoromethoxy)methyl)azetidine hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C5H10ClF2NO |
---|---|
Molecular Weight |
173.59 g/mol |
IUPAC Name |
3-(difluoromethoxymethyl)azetidine;hydrochloride |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)9-3-4-1-8-2-4;/h4-5,8H,1-3H2;1H |
InChI Key |
UUGJBFRGCHANJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)COC(F)F.Cl |
Origin of Product |
United States |
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